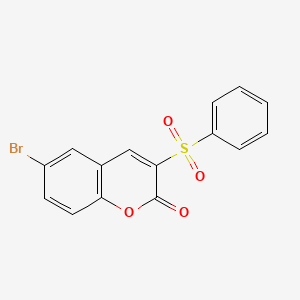

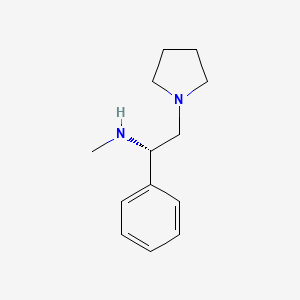

2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly mentioned in the provided papers, benzenesulfonamides are generally recognized for their potential in medical applications, including antimicrobial and anticancer activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the chlorosulfonation of phenyl substituents. For instance, in the synthesis of novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, chlorosulfonic acid was used under anhydrous conditions to chlorosulfonate the phenyl substituent present on the 5-mercapto-1,3,4-oxadiazoles . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the benzenesulfonamide core can significantly influence the compound's properties and interactions with biological targets. For example, the introduction of a naphthyl moiety in certain benzenesulfonamide derivatives has been shown to contribute significantly to anticancer activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological function. The reactivity of these compounds can be influenced by the substituents attached to the benzenesulfonamide core. In the context of the provided papers, specific chemical reactions are not discussed, but the general reactivity of benzenesulfonamides can include interactions with enzymes or receptors in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. These properties can affect the compound's solubility, stability, and overall bioavailability. For instance, the presence of certain substituents, such as the 4-CF3-C6H4 moiety, has been found to increase the metabolic stability of the compounds . The physical and spectral data are used to establish the structures of the synthesized compounds, which is critical for understanding their potential biological activities .

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors

- Use in Treating Cough and Idiopathic Pulmonary Fibrosis : A study by Norman (2014) discusses the use of related phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough. Although the exact compound is not used, this research suggests a potential therapeutic application for related compounds in pulmonary diseases (Norman, 2014).

Anti-Breast Cancer Agent

- Design, Synthesis, and Evaluation as Anti-Breast Cancer Agent : Kumar et al. (2021) synthesized a novel compound with a similar structure for its potential use as an anti-breast cancer agent. This study included molecular docking and evaluation against breast cancer cell lines, demonstrating the relevance of such compounds in cancer research (Kumar et al., 2021).

Cognitive Enhancing Properties

- Selective 5-HT6 Receptor Antagonist : Hirst et al. (2006) researched a compound (SB-399885) with a similar structure, highlighting its cognitive enhancing properties in aged rats. This study suggests the potential of related compounds in treating cognitive deficits like Alzheimer's disease (Hirst et al., 2006).

Carbonic Anhydrase Inhibitors

- Ureido Benzenesulfonamides as CA Inhibitors : Lolak et al. (2019) report on a series of ureido benzenesulfonamides, closely related to the compound , as effective carbonic anhydrase inhibitors. This highlights its potential application in targeting specific physiological processes (Lolak et al., 2019).

Anticancer and Anti-HIV Agents

- Potential Anticancer and Anti-HIV Applications : Pomarnacka and Kedra (2003) discuss compounds with a related structure, investigating their in vitro anticancer and anti-HIV activities. This suggests the utility of similar compounds in the treatment of cancer and HIV (Pomarnacka & Kedra, 2003).

properties

IUPAC Name |

2,5-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O3S/c21-15-4-5-17(22)19(13-15)30(27,28)25-16-3-1-2-14(12-16)18-6-7-20(24-23-18)26-8-10-29-11-9-26/h1-7,12-13,25H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRKAKDQVPMOGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)

![8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3004374.png)

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)

![3-[3-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B3004382.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)

![3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004389.png)